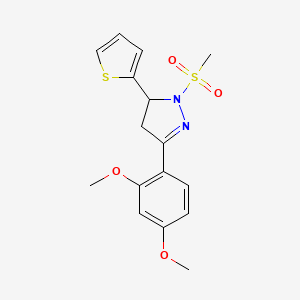
3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrazoline derivative. Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The compound contains a pyrazoline core, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. It also has a methanesulfonyl group attached to one of the nitrogen atoms, a 2,4-dimethoxyphenyl group attached to the first carbon atom of the ring, and a thiophen-2-yl group attached to the fifth carbon atom of the ring .Aplicaciones Científicas De Investigación
Photophysical and Chemosensory Properties
A study by Salman A. Khan (2020) details the synthesis of a pyrazoline derivative similar to the compound , emphasizing its photophysical properties and its application as a fluorescent chemosensor for the detection of Fe3+ ions. This research highlights the compound's potential in environmental monitoring and analytical chemistry for metal ion detection based on fluorometric detraction, demonstrating positive solvatochromism and its utility in determining the critical micelle concentration of surfactants like CTAB and SDS (Khan, 2020).
Synthesis and Structural Analysis
Another study focuses on the synthesis and crystal structure analysis of a closely related compound, providing insights into its molecular structure through single crystal X-ray diffraction studies. The research by M. Prabhuswamy et al. (2016) elaborates on the crystallization in the triclinic crystal system, stabilized by hydrogen bond interactions, which is essential for understanding the compound's physicochemical properties and its potential applications in material science and molecular engineering (Prabhuswamy et al., 2016).
Antimicrobial Applications
Research by Amani M. R. Alsaedi et al. (2019) on novel pyrazolopyrimidines, which incorporate sulfonyl groups similar to the compound of interest, revealed significant antimicrobial activities. This suggests potential applications of the compound in developing new antimicrobial agents. The study underlines the importance of the sulfone moiety in enhancing antimicrobial efficacy against a range of bacteria and fungi, with certain derivatives showing activity exceeding that of reference drugs (Alsaedi et al., 2019).
Enzyme Inhibition and Pharmacological Potential
A study by C. Yamali et al. (2020) on novel sulfonamide derivatives, including pyrazoline-based compounds, demonstrated significant inhibitory activity against human carbonic anhydrase I and II enzymes as well as acetylcholinesterase. These findings suggest the compound's potential applications in designing enzyme inhibitors for treating various diseases, highlighting its pharmacological relevance (Yamali et al., 2020).
Mecanismo De Acción
Target of Action
The compound “3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole” is a pyrazoline derivative. Pyrazolines and their derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .
Mode of Action
Many pyrazoline derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Given the broad range of activities exhibited by pyrazoline derivatives, it’s likely that multiple pathways could be involved .
Result of Action
Pyrazoline derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific structures and targets .
Propiedades
IUPAC Name |
5-(2,4-dimethoxyphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-21-11-6-7-12(15(9-11)22-2)13-10-14(16-5-4-8-23-16)18(17-13)24(3,19)20/h4-9,14H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUMYTPXPLIWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B2594016.png)
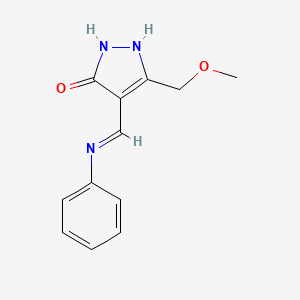
![3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B2594021.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2594024.png)
![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B2594026.png)
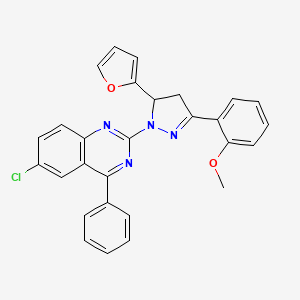

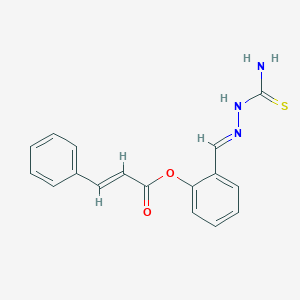
![N'-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide](/img/structure/B2594032.png)

![4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2594035.png)
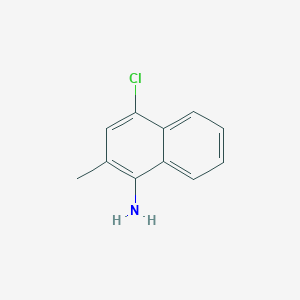
![N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2594039.png)